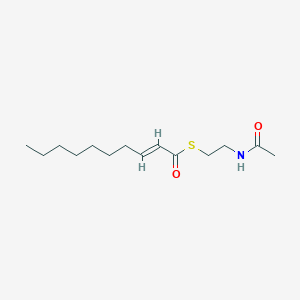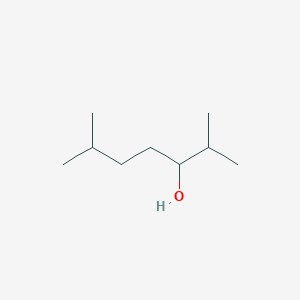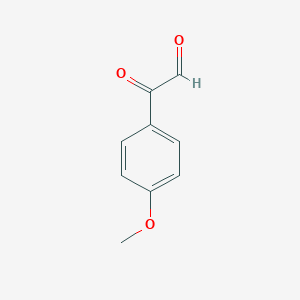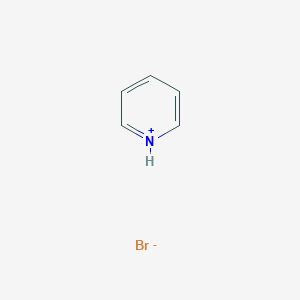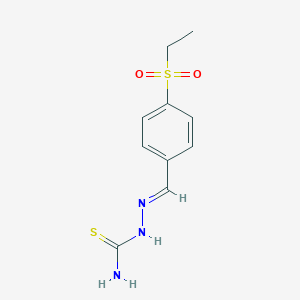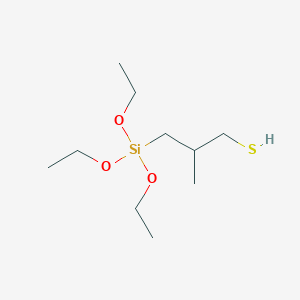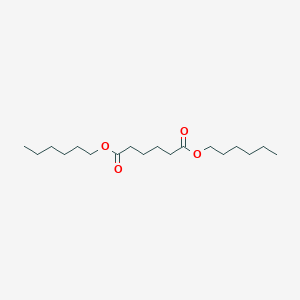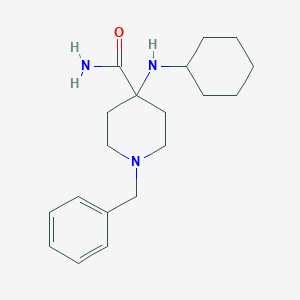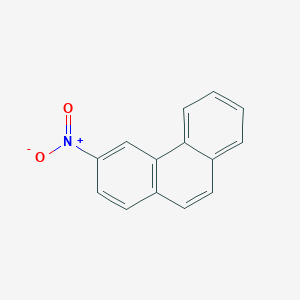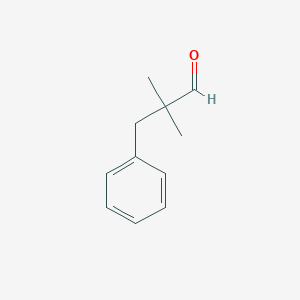
2,2-Dimethyl-3-phenylpropanal
説明
2,2-Dimethyl-3-phenylpropanal is a compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds contain a propanoid moiety that is attached to a phenyl group. It is a fragrance material that has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient .
Synthesis Analysis
The synthesis of related phenylpropanoid compounds often involves multi-step reactions. For instance, 3-Dimethylamino-3-phenylpropanol, a compound with a similar structure, was synthesized from benzaldehyde and malonic acid through a Knoevenagel reaction followed by a reduction and an Eschweiler-Clark reaction . Another related compound, 1,1-dimethoxy-2-phenylpropane, was synthesized through epoxidation, rearrangement, and acetalization steps . Although these methods do not directly describe the synthesis of 2,2-Dimethyl-3-phenylpropanal, they provide insight into the types of reactions that might be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of phenylpropanoids can be complex, as seen in the crystal structure analysis of a β-allyl type phenylpropanoid, which revealed a stable trans-form conformation and intramolecular hydrogen bonding . While this does not directly pertain to 2,2-Dimethyl-3-phenylpropanal, it suggests that similar compounds can exhibit intricate geometries and intermolecular interactions.
Chemical Reactions Analysis
Aldimines derived from 2,2-dimethyl-3-oxo-3-phenylpropanal, a closely related compound, have been shown to be photochemically reactive, undergoing fission into various products . This indicates that 2,2-Dimethyl-3-phenylpropanal may also participate in photochemical reactions or other transformations under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-3-phenylpropanal have been summarized, including data on its acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy . These properties are crucial for understanding the safety and application of the compound in various industries, such as the fragrance industry.
科学的研究の応用
Application Summary
2,2-Dimethyl-3-phenylpropanal is used in the preparation of optically pure aromatic molecules . These molecules include 2-methyl-3-phenyl-1-propanol, ethyl 2-methyl-3-phenylpropanoate, 2-methyl-3-phenylpropanal, 2-methyl-3-phenylpropionic acid, and 2-methyl-3-phenylpropyl acetate .
Method of Application
Different microbial biotransformations are used, starting from different prochiral and/or racemic substrates . For example, (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal were prepared by biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum .
Results or Outcomes
The enantioselective preparation of 2-methyl-3-phenyl-1-propanol, 2-methyl-3-phenylpropanal, and 2-methyl-3-phenylpropionic acid is significant as these molecules are valuable chiral building blocks and flavor components .
Flavoring Agents
Application Summary
2,2-Dimethyl-3-phenylpropanal is used as a flavoring agent . It has an ocean type odor , which can be used to enhance the flavor of various food and beverage products.
Method of Application
The compound is typically added in small quantities during the production process to achieve the desired flavor profile . The exact quantity can vary depending on the specific product and flavor intensity desired.
Results or Outcomes
The addition of 2,2-Dimethyl-3-phenylpropanal can enhance the overall flavor of the product, providing a unique and appealing taste .
Optoelectronic Studies
Application Summary
2,2-Dimethyl-3-phenylpropanal has been used in the preparation of organic compounds for optoelectronic studies .
Method of Application
The compound is typically synthesized and then used in the preparation of a film for optoelectronic studies . The film’s surface topography is then evaluated and analyzed .
Results or Outcomes
The results of these studies can provide valuable insights into the optoelectronic properties of the compound, which can have applications in various fields such as electronics and photonics .
特性
IUPAC Name |
2,2-dimethyl-3-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUNECWPKRYPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061408 | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Dimethyl-3-phenylpropanal | |
CAS RN |
1009-62-7 | |
| Record name | α,α-Dimethylbenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanal, alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-phenylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

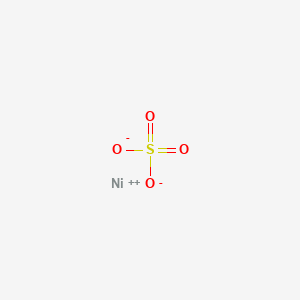
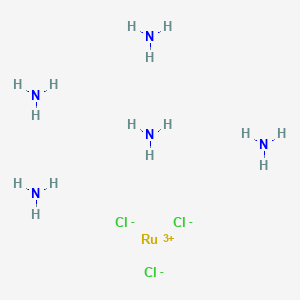
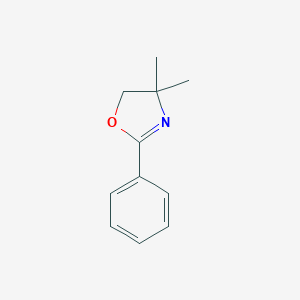
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

